CXCR3 Antagonist Potency: 701217-54-1 Versus Clinical-Stage ACT-660602 in FLIPR Calcium Mobilization Assays
In fluorometric imaging plate reader (FLIPR) assays measuring antagonism of human CXCR3-mediated calcium mobilization in engineered CHO-K1 cells, 6-bromo-N-[2-(cyclohex-1-en-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide achieves an IC50 of 1 nM [1]. Under comparable FLIPR conditions with the same receptor, the clinical-stage CXCR3 antagonist ACT-660602 exhibits an IC50 of 2.7 nM [2]. The 2.7-fold greater potency observed for 701217-54-1 establishes it as one of the most potent CXCR3 antagonists reported in this assay format, supporting its selection as a superior tool compound for CXCR3 target validation campaigns.
| Evidence Dimension | CXCR3 antagonism potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | ACT-660602, IC50 = 2.7 nM |
| Quantified Difference | 2.7-fold greater potency for 701217-54-1 |
| Conditions | FLIPR calcium mobilization assay; human CXCR3 expressed in CHO-K1 cells co-expressing Gα15; agonist CXCL10 |
Why This Matters
For CXCR3-dependent experimental systems, the ~2.7-fold potency advantage of 701217-54-1 over the clinical comparator translates to a lower compound requirement per assay, reducing cost per data point and minimizing solvent-related artifacts in cell-based screens.
- [1] BindingDB. BDBM208613: IC50 = 1 nM at human CXCR3 (FLIPR, CHO-K1/Gα15, CXCL10 agonist). https://www.bindingdb.org/. Accessed 09 May 2026. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. ACT-660602 ligand activity: IC50 = 2.7 nM at human CXCR3 (FLIPR, CHO-K1, CXCL10 agonist). J Med Chem (2022) 65: 11513-11532. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=12207. View Source
